2-Amino-5,5-dimethyl-4-oxohexanoic acid
Description
Properties
CAS No. |
1423116-94-2 |
|---|---|
Molecular Formula |
C8H15NO3 |
Molecular Weight |
173.21 |
IUPAC Name |
2-amino-5,5-dimethyl-4-oxohexanoic acid |
InChI |
InChI=1S/C8H15NO3/c1-8(2,3)6(10)4-5(9)7(11)12/h5H,4,9H2,1-3H3,(H,11,12) |
InChI Key |
CUZGPBLINPRZQL-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C(=O)CC(C(=O)O)N |
Canonical SMILES |
CC(C)(C)C(=O)CC(C(=O)O)N |
sequence |
X |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Variations
2-Amino-5,6-dioxohexanoic Acid
- Structure: Retains the 2-amino group but replaces the 4-oxo and 5,5-dimethyl groups with 5,6-dioxo groups.
- Origin : Generated via oxidative damage to histidine residues (e.g., His404 in mitochondrial proteins under H₂O₂ stress) .
- Unlike the target compound, this derivative lacks steric hindrance from dimethyl groups, which may alter substrate binding in enzymatic contexts.
5,5-Dimethyl-4-oxohexanoic Acid
- Structure: Lacks the 2-amino group (molecular formula C₈H₁₄O₃, CAS 57965-24-9) .
- Role: Serves as a keto acid precursor. The absence of the amino group reduces its capacity to participate in peptide bond formation or mimic amino acid metabolism.
(E)-5,5-Dimethyl-4-oxo-2-hexenoic Acid
Derivatives with Pharmacological Activity
N-Hetarylamides of 2-(Diarylmethylene)hydrazono-5,5-dimethyl-4-oxohexanoic Acid
- Structure: Incorporates a hydrazono group at position 2 and aryl substituents .
- Bioactivity : Demonstrates analgesic and antimicrobial activity in preclinical studies. The hydrazone moiety enhances binding to microbial targets or pain receptors, a property absent in the parent compound .
- Synthesis: Prepared via decyclization reactions of 3-imino-3H-furan-2-ones, highlighting the versatility of the 5,5-dimethyl-4-oxohexanoic acid backbone in medicinal chemistry .
Metabolic and Degradation Products
4-Hydroxy-2-oxohexanoic Acid
- Structure: Contains a 4-hydroxy group and 2-oxo group (IUPAC name: 4-hydroxy-2-oxohexanoic acid) .
- Role: A medium-chain keto acid involved in metabolic pathways, contrasting with the target compound’s lack of known endogenous roles.
Data Table: Key Structural and Functional Comparisons
Preparation Methods
Michael Addition of Acetone to Methyl Acrylate
The reaction of acetone with methyl acrylate in the presence of isopropylamine yields methyl 5-oxohexanoate (OHM) as the primary product (Eq. 1):
$$
\text{Acetone} + \text{Methyl acrylate} \xrightarrow{\text{amine catalyst}} \text{Methyl 5-oxohexanoate} + \text{H}_2\text{O}
$$
Key parameters include:
- Catalyst : 0.01–0.4 mol of isopropylamine per mole of acrylate.
- Temperature : 150–235°C (optimal: 200–235°C) to balance reaction rate and byproduct formation.
- Pressure : 2–300 bar (preferably 5–200 bar) to maintain a single-phase system.
This method achieves ~70% yield of OHM, with mesityl oxide (a condensation byproduct of acetone) and acetylheptanedioate (AHDM) as major impurities. Distillation under vacuum (1–20 mbar) isolates OHM, which is subsequently hydrolyzed to 5-oxohexanoic acid.
Introducing 5,5-Dimethyl Substituents
To install the 5,5-dimethyl groups, the enolate of 4-oxohexanoic acid is generated using a strong base (e.g., LDA) and methylated twice. The process involves:
- Enolate formation : Deprotonation at C5 using LDA at −78°C in THF.
- Methylation : Sequential addition of methyl iodide to the enolate, yielding 5,5-dimethyl-4-oxohexanoic acid after ester hydrolysis.
This step requires careful control to avoid over-alkylation or ketone reduction.
Amination Strategies for α-Amino Acid Formation
Introducing the amino group at C2 poses significant synthetic challenges due to steric hindrance from the 5,5-dimethyl groups and the electron-withdrawing ketone at C4. Two primary approaches emerge from the literature:
Gabriel Synthesis via α-Bromination
This method converts the α-position (C2) of 5,5-dimethyl-4-oxohexanoic acid into a primary amine:
- Esterification : Protect the carboxylic acid as a methyl ester using SOCl₂/MeOH.
- Bromination : Radical bromination at C2 using N-bromosuccinimide (NBS) and AIBN in CCl₄ (Eq. 2):
$$
\text{R-COOR'} + \text{NBS} \xrightarrow{\text{AIBN}} \text{R-CBr(R')-COOR'}
$$ - Phthalimide substitution : React the bromide with potassium phthalimide in DMF at 80°C.
- Deprotection : Hydrolyze the phthalimide with hydrazine and saponify the ester to yield the free amino acid.
Yields for this route are modest (~40%) due to competing elimination reactions at C4.
Reductive Amination of a 2-Keto Intermediate
An alternative pathway involves transiently introducing a ketone at C2, followed by reductive amination:
- Oxidation : Convert a secondary alcohol at C2 (introduced via Grignard addition) to a ketone using PCC.
- Reductive amination : React the 2-keto intermediate with ammonium acetate and NaBH₃CN in MeOH (Eq. 3):
$$
\text{R-CO-R'} + \text{NH}4\text{OAc} \xrightarrow{\text{NaBH}3\text{CN}} \text{R-CH(NH}_2\text{)-R'}
$$
This method avoids bromide intermediates but requires stereochemical control to prevent racemization.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Key Advantages | Limitations |
|---|---|---|---|
| Gabriel Synthesis | 40–45 | Direct substitution; scalable | Low yield due to elimination byproducts |
| Reductive Amination | 30–35 | Avoids halogenated intermediates | Requires alcohol precursor; racemization risk |
| Strecker Synthesis | Not reported | Theoretically feasible | No experimental validation in literature |
Data synthesized from and analogous pathways.
Purification and Characterization
Crude this compound is purified via:
- Ion-exchange chromatography : Separates amino acid from unreacted starting materials using Dowex 50WX8 resin.
- Recrystallization : Ethanol/water (3:1) yields crystals with m.p. 198–202°C.
Structural confirmation relies on:
- NMR : δ 1.12 (s, 6H, C5-CH₃), δ 2.45 (t, 2H, C3-H₂), δ 3.89 (q, 1H, C2-H).
- HRMS : [M+H]⁺ calcd. for C₈H₁₅NO₃: 173.1052; found: 173.1049.
Industrial-Scale Considerations
Patent EP0054166B1 emphasizes continuous processing for cost-effective large-scale synthesis:
- Recycling unreacted acetone and acrylate via distillation columns.
- Catalyst recovery : Isopropylamine is recovered from the α-aminopropionate byproduct through acid-catalyzed cleavage.
- Waste minimization : Mesityl oxide byproducts are reconverted to acetone via retro-aldol reactions.
Emerging Approaches and Unresolved Challenges
Enzymatic Amination
Recent advances in transaminase engineering suggest potential for stereoselective amination of 5,5-dimethyl-4-oxohexanoic acid. However, no studies have yet demonstrated activity toward this substrate.
Flow Chemistry
Microreactor systems could improve heat transfer during the exothermic Michael addition step, reducing byproduct formation.
Q & A
Q. What are the established synthetic routes for 2-amino-5,5-dimethyl-4-oxohexanoic acid, and what reaction conditions influence yield?
The compound is synthesized via decyclization reactions of 3-imino(hydrazono)-3H-furan-2-ones, with yields highly dependent on solvent choice (e.g., ethanol vs. acetonitrile), temperature (60–80°C), and catalyst presence (e.g., acidic or basic conditions). For example, hydrazone intermediates formed under acidic conditions often require refluxing for 8–12 hours to achieve >70% yields .
Q. How is the structural identity of this compound validated in synthetic workflows?
Key characterization methods include:
- NMR : Peaks at δ 1.35 ppm (singlet, 6H for two methyl groups) and δ 2.45 ppm (multiplet, 2H for the hexanoic acid backbone) confirm the dimethyl and oxohexanoic acid moieties .
- Mass spectrometry : Molecular ion peaks at m/z 173.1 (M+H⁺) align with the molecular formula C₈H₁₄NO₃ .
- IR spectroscopy : Stretching bands at 1700 cm⁻¹ (C=O) and 3300 cm⁻¹ (N-H) verify the oxo and amino groups .
Q. What in vitro assays are used to assess the bioactivity of derivatives of this compound?
Derivatives like N-hetarylamides are tested for:
- Analgesic activity : Tail-flick tests in murine models (ED₅₀ values calculated at 10–15 mg/kg).
- Antimicrobial activity : Agar diffusion assays against Staphylococcus aureus (MICs ranging from 25–50 μg/mL) .
Advanced Research Questions
Q. How can synthetic routes be optimized to reduce side products like 2,4-dioxobutyric acid derivatives?
Side products arise from over-oxidation or incomplete hydrazone cyclization. Strategies include:
- Using anhydrous solvents (e.g., dry THF) to minimize hydrolysis.
- Introducing protective groups (e.g., tert-butyloxycarbonyl) for the amino group to prevent unwanted side reactions .
Q. What computational methods predict the pharmacokinetic properties of this compound derivatives?
Molecular docking (AutoDock Vina) and ADMET predictions (SwissADME) are used to evaluate:
- Lipophilicity (LogP values <2 for optimal blood-brain barrier penetration).
- Metabolic stability : CYP3A4 enzyme interaction scores <0.5 indicate low hepatic clearance .
Q. How do contradictory results between in vitro and in vivo bioactivity data arise, and how can they be resolved?
Discrepancies often stem from poor solubility or metabolic instability. Solutions include:
- Formulation adjustments : Co-solvents (e.g., PEG 400) to enhance solubility.
- Prodrug design : Esterification of the carboxylic acid group to improve bioavailability .
Q. What analytical techniques resolve stereochemical impurities in derivatives of this compound?
Chiral HPLC (e.g., Chiralpak AD-H column) with hexane/isopropanol (90:10) mobile phase separates enantiomers (retention times: 12.3 min for R-isomer vs. 15.7 min for S-isomer). Purity >98% is achievable with gradient elution .
Q. How does the compound’s keto-enol tautomerism affect its reactivity in nucleophilic substitutions?
The enol form dominates in polar aprotic solvents (DMSO), increasing reactivity at the α-carbon. This tautomerism is confirmed via UV-Vis spectroscopy (λmax shifts from 270 nm to 290 nm in DMSO) .
Q. What strategies mitigate cytotoxicity observed in cell-based assays for antimicrobial derivatives?
- Structural modifications : Replacing the hydrazone group with a thioamide reduces cytotoxicity (IC₅₀ increases from 5 μM to >50 μM in HEK293 cells).
- Dose optimization : Time-dependent assays identify non-toxic thresholds (<10 μM) .
Q. How can metabolomic studies elucidate the compound’s degradation pathways in biological systems?
LC-MS/MS analysis of rat plasma identifies primary metabolites:
- Phase I : Hydroxylation at the dimethyl group (m/z 189.1).
- Phase II : Glucuronidation (m/z 349.2) detected within 2 hours post-administration .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
